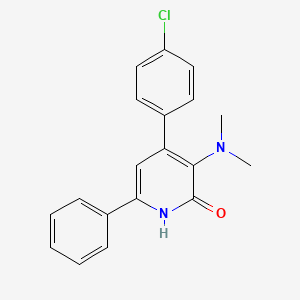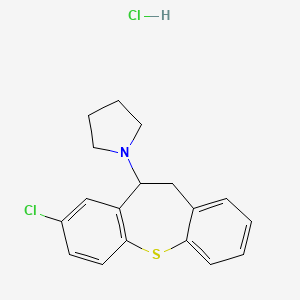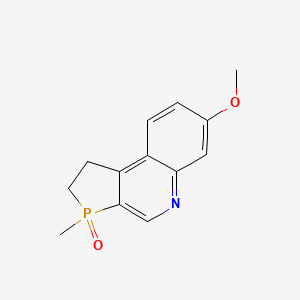
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is a heterocyclic compound with a unique structure that includes a phospholoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoline derivative with a phosphorous reagent, followed by methoxylation and methylation steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the quinoline core or the phosphorous moiety.
Substitution: Substitution reactions can occur at the methoxy or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share a similar quinoline core but lack the phosphorous moiety.
Phospholoquinoline derivatives: Other phospholoquinoline compounds may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is unique due to the presence of both a methoxy group and a phosphorous-containing ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
84779-96-4 |
|---|---|
Fórmula molecular |
C13H14NO2P |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-1,2-dihydrophospholo[2,3-c]quinoline 3-oxide |
InChI |
InChI=1S/C13H14NO2P/c1-16-9-3-4-10-11-5-6-17(2,15)13(11)8-14-12(10)7-9/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
ZKCYDVSDIAVMMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=C3C(=C2C=C1)CCP3(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


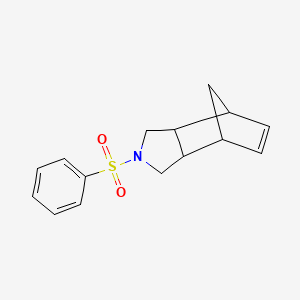
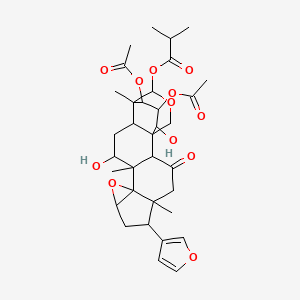

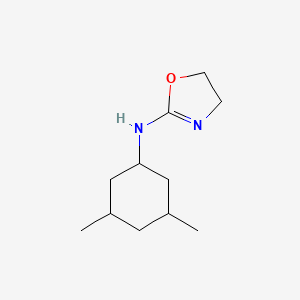
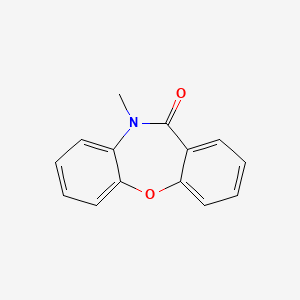

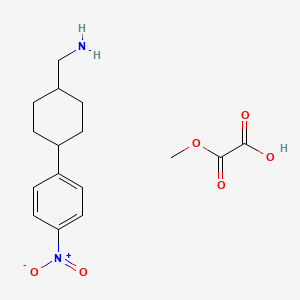

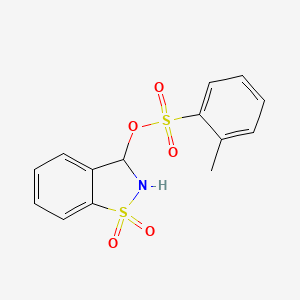


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
